1-(2-Pyrimidinyl)-3-piperidinamine dihydrochloride hydrate
Description
Properties
IUPAC Name |
1-pyrimidin-2-ylpiperidin-3-amine;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH.H2O/c10-8-3-1-6-13(7-8)9-11-4-2-5-12-9;;;/h2,4-5,8H,1,3,6-7,10H2;2*1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHOSPMQQZVMFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)N.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Piperidine Scaffold Construction
The 3-aminopiperidine moiety is typically synthesized via cyclization of diamino esters or reduction of lactams. For example, (R)-3-aminopiperidine dihydrochloride —a structural analog—is prepared by reducing (R)-3-aminopiperidin-2-one hydrochloride with 1.6 equivalents of lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at 35°C, followed by heating to 58–60°C. This method achieves >95% conversion, with the dihydrochloride salt isolated via filtration after treatment with concentrated HCl.
For racemic 3-aminopiperidine, D-mandelic acid resolution is employed:
Pyrimidinyl Substitution
Introducing the 2-pyrimidinyl group requires nucleophilic aromatic substitution. A validated approach involves:
-
Reacting N-Boc-piperazine with 2-chloropyrimidine in dimethylacetamide (DMA) under alkaline conditions (K₂CO₃, 80°C, 12 hours) to form 1-(2-pyrimidinyl)-4-Boc-piperazine .
-
Acidic hydrolysis (HCl/EtOAc, 25°C, 4 hours) removes the Boc group, yielding 1-(2-pyrimidinyl)piperazine hydrochloride .
Adapting this for 3-aminopiperidine:
-
Substitute N-Boc-piperazine with N-Boc-3-aminopiperidine .
-
Optimize solvent (e.g., THF or DMF) and base (e.g., NaH) to enhance nucleophilicity of the amine.
Critical Reaction Parameters
Temperature and Solvent Effects
| Parameter | Optimal Range | Impact on Yield/Purity | Source |
|---|---|---|---|
| Reduction with LAH | 58–60°C | Prevents over-reduction; 98% purity | |
| Cyclization | 45–65°C in methanol | Minimizes byproducts | |
| Substitution | 80°C in DMA | 85% conversion |
Methanol and THF are preferred for cyclization due to their polarity, which stabilizes intermediates. For substitution reactions, DMA enhances solubility of aromatic substrates.
Stoichiometry and Catalysis
-
LAH : A 1.6:1 molar ratio to lactam ensures complete reduction without excess reagent decomposition.
-
Acetyl chloride : 2.0 equivalents relative to diamino acid hydrochloride facilitate esterification.
-
Boc protection : 1.2 equivalents of di-tert-butyl dicarbonate prevent di-Boc byproducts.
Salt Formation and Hydration
Dihydrochloride Preparation
Treating the free base 1-(2-pyrimidinyl)-3-piperidinamine with 2.2 equivalents of HCl in methyl tert-butyl ether (MTBE) at 0–5°C precipitates the dihydrochloride salt. Filtration and washing with cold MTBE yield >99% purity.
Hydration Control
Hydrate formation occurs during crystallization. Stirring the dihydrochloride in water/ethanol (1:3) at 25°C for 2 hours, followed by lyophilization, produces the monohydrate.
Industrial-Scale Considerations
Cost-Effective Feedstocks
Waste Management
-
LAH quenching : Ethyl acetate/water mixtures neutralize excess reagent, generating aluminum hydroxide sludge.
-
Solvent recovery : Distillation reclaims >90% of methanol and THF.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Alternatives
Chemical Reactions Analysis
Types of Reactions
1-(2-Pyrimidinyl)-3-piperidinamine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce the corresponding amines.
Scientific Research Applications
Dual Receptor Activity
Recent studies have highlighted the compound's potential as a dual ligand for histamine H3 receptors and sigma-1 receptors. These receptors are involved in pain modulation and neurological functions. The piperidine core of the compound is critical for its activity at these receptors, suggesting that modifications to this structure can enhance its pharmacological profile .
- Pain Management : The compound has shown promise in preclinical models for treating nociceptive and neuropathic pain. Its dual action on H3 and sigma-1 receptors could lead to improved analgesic effects compared to selective drugs .
Antagonism of Bradykinin B1 Receptors
The compound has been explored for its antagonistic effects on bradykinin B1 receptors, which are implicated in inflammatory pain responses. By inhibiting these receptors, the compound may alleviate symptoms associated with chronic pain conditions .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of 1-(2-pyrimidinyl)-3-piperidinamine dihydrochloride hydrate is essential for optimizing its pharmacological properties. SAR studies indicate that variations in the piperidine moiety significantly affect binding affinity at the target receptors.
| Compound Variant | Receptor Affinity (Ki in nM) | Comments |
|---|---|---|
| KSK68 (piperidine) | H3R: 6.2, σ1R: 4.5 | High affinity at both receptors |
| KSK94 (piperazine) | H3R: 7.9, σ1R: 2958 | Selective for H3R, low σ1R activity |
| E377 | H3R: 31, σ1R: 10.3 | Moderate dual activity |
These findings suggest that the piperidine structure is more favorable for achieving high affinity at both receptor types compared to piperazine derivatives .
Pain Treatment Trials
Clinical trials involving compounds with similar structures have shown that dual-targeting ligands can enhance analgesic efficacy while reducing side effects associated with traditional pain medications. The ongoing research aims to establish a clearer link between receptor affinity profiles and therapeutic outcomes in pain management .
Neurological Disorders
The potential application of 1-(2-pyrimidinyl)-3-piperidinamine dihydrochloride hydrate extends to neurological disorders where modulation of histamine and sigma receptors may provide symptomatic relief or disease modification. Studies are underway to evaluate its efficacy in conditions such as anxiety and depression .
Mechanism of Action
The mechanism of action of 1-(2-Pyrimidinyl)-3-piperidinamine dihydrochloride hydrate involves its interaction with specific molecular targets. It is known to act as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor . These interactions modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Isomers
1-(4-Pyrimidinyl)-3-piperidinamine Dihydrochloride
- Molecular Formula : C₉H₁₆Cl₂N₄
- Molecular Weight : 251.16 g/mol
- Key Differences: The pyrimidine ring is attached at the 4-position instead of the 2-position. This positional isomerism may alter receptor binding affinity and metabolic stability. No specific biological data are available, but such isomers often exhibit divergent pharmacokinetic profiles .
(Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine Dihydrochloride Hydrate
- Molecular Formula : C₉H₁₅Cl₂N₃O
- Molecular Weight : 252.139 g/mol
- Key Differences: Replaces the pyrimidine ring with an imidazopyridine scaffold.
4-Amino-1-benzylpiperidine Dihydrochloride Hydrate
- Molecular Formula : C₁₂H₁₇Cl₂N₂·xH₂O
- Molecular Weight : ~247.18 g/mol (excluding hydrate)
- Key Differences: Incorporates a benzyl group and a primary amine at the 4-position.
Functional Analogues
Buspirone (Anxiolytic Agent)
- Structure : Azapirone derivative with a pyrimidinylpiperazine core.
- Mechanism : Partial agonist at serotonin 5-HT₁A receptors and modulator of dopamine D₂ receptors .
- Contrast : Unlike 1-(2-pyrimidinyl)-3-piperidinamine, buspirone lacks anticonvulsant activity and has minimal interaction with GABAergic systems. Its side effect profile (e.g., reduced sedation) differs significantly from benzodiazepines .
Emetine Dihydrochloride Hydrate
Physicochemical and Pharmacological Data Table
Research Findings and Implications
- Positional Isomerism : The 2-pyrimidinyl substitution in the target compound may offer superior binding to CNS targets compared to the 4-isomer, as seen in other heterocyclic systems where ring position dictates receptor interaction .
- Solubility vs. Bioavailability: Hydrate forms (e.g., dihydrochloride hydrates) generally improve solubility but may require optimization for blood-brain barrier penetration, especially when compared to lipophilic analogs like 4-amino-1-benzylpiperidine .
- Safety Profiles : Unlike buspirone, which has a well-documented side effect profile (e.g., dizziness, nausea ), safety data for 1-(2-pyrimidinyl)-3-piperidinamine derivatives are sparse, highlighting a critical research gap .
Biological Activity
1-(2-Pyrimidinyl)-3-piperidinamine dihydrochloride hydrate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a pyrimidine moiety, which is known to enhance its binding affinity to various biological targets. The dihydrochloride form indicates the presence of two hydrochloric acid molecules, which can influence solubility and stability in biological systems.
1-(2-Pyrimidinyl)-3-piperidinamine dihydrochloride hydrate acts primarily as a ligand for specific receptors in the central nervous system (CNS) and other tissues. Its mechanism involves:
- Receptor Binding : The compound demonstrates affinity for histamine H3 receptors and sigma-1 receptors, which are implicated in pain modulation and neuroprotection .
- Modulation of Neurotransmitter Release : By interacting with these receptors, it can influence the release of neurotransmitters, potentially leading to analgesic effects .
Antinociceptive Effects
Recent studies have highlighted the compound's potential in pain management. For instance, dual-action ligands targeting both histamine H3 and sigma-1 receptors have shown significant analgesic properties in animal models of nociceptive and neuropathic pain .
Cytotoxicity
Investigations into the cytotoxic effects of similar piperidine derivatives indicate that modifications in structure can lead to varying degrees of cytotoxicity against cancer cell lines. For example, certain piperidine derivatives have shown promising results in inducing apoptosis in hypopharyngeal tumor cells .
Study 1: Pain Management
In a study evaluating new dual piperidine-based ligands, compound 12 (structurally related to 1-(2-Pyrimidinyl)-3-piperidinamine) exhibited a broad spectrum of analgesic activity. The study utilized various animal models to assess efficacy against both acute and chronic pain conditions. Results indicated significant reductions in pain responses compared to control groups .
Study 2: Antiviral Screening
A set of piperidine derivatives was screened for antiviral activity against HIV-1. Compounds similar to 1-(2-Pyrimidinyl)-3-piperidinamine were tested for their ability to inhibit viral replication in vitro. Some derivatives showed moderate antiviral effects, suggesting that structural modifications could enhance efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| KSK68 | Piperidine derivative | High affinity for H3 and sigma-1 receptors; analgesic effects |
| KSK67 | Piperazine derivative | Selective for H3 receptor; lower analgesic activity |
| 3-Phenylpiperidine-2,6-dione | Piperidine derivative | Antiviral activity against HIV-1; moderate cytotoxicity |
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing 1-(2-pyrimidinyl)-3-piperidinamine dihydrochloride hydrate?
Answer: Synthesis typically involves nucleophilic substitution or coupling reactions between pyrimidine derivatives and piperidine intermediates, followed by hydrochlorination and hydration. Key steps include:
- Purification : Use recrystallization from ethanol/water mixtures to isolate the hydrate form .
- Characterization : Employ NMR (¹H/¹³C) to confirm the pyrimidine and piperidine moieties, and X-ray crystallography for hydrate structure validation. Quantify chloride content via ion chromatography and confirm hydration using thermogravimetric analysis (TGA) .
- Purity Assessment : Apply HPLC with a C18 column and ammonium acetate buffer (pH 6.5) for separation, as described in pharmacopeial assays for structurally related compounds .
Q. How should researchers assess the stability of this compound under varying storage conditions?
Answer:
- Thermal Stability : Conduct accelerated stability studies at 40°C/75% RH over 4 weeks, monitoring degradation via HPLC. Store the compound in airtight containers at 2–8°C to prevent deliquescence .
- pH Sensitivity : Test solubility and stability in buffers (pH 1–12) to identify conditions causing hydrolysis or salt dissociation. Use UV-Vis spectroscopy to detect structural changes .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and collect contaminated material in sealed containers for hazardous waste disposal .
Advanced Research Questions
Q. How can researchers optimize reaction yields for synthesizing this compound using Design of Experiments (DoE)?
Answer:
- Factor Screening : Identify critical variables (e.g., temperature, solvent polarity, stoichiometry) via fractional factorial design. Use JMP or Minitab software to model interactions .
- Response Surface Methodology (RSM) : Optimize conditions (e.g., 60°C, DMF solvent, 1:1.2 molar ratio) to maximize yield. Validate predictions with triplicate runs, achieving >85% yield with 95% confidence intervals .
Q. What computational strategies aid in predicting the compound’s reactivity and degradation pathways?
Answer:
- Quantum Mechanics (QM) : Perform DFT calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces for hydrolysis or oxidation. Compare with experimental LC-MS data to validate pathways .
- Molecular Dynamics (MD) : Simulate hydrate stability in aqueous environments to predict crystallization tendencies .
Q. How can discrepancies in pharmacological activity data across studies be systematically resolved?
Answer:
- Comparative Analysis : Normalize data using metrics like IC50 or Ki values. Cross-validate assays (e.g., radioligand binding vs. functional cAMP assays) to rule out methodological biases .
- Meta-Analysis : Apply random-effects models to aggregate data from ≥5 studies, identifying outliers via funnel plots or Egger’s regression .
Q. What advanced techniques characterize the hydrate’s role in the compound’s crystallinity and bioavailability?
Answer:
Q. How do chloride counterions and hydration influence the compound’s solubility and formulation?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
